molecular formula C2H3BrMg B159207 Vinylmagnesium bromide CAS No. 1826-67-1

Vinylmagnesium bromide

Cat. No.: B159207
CAS No.: 1826-67-1
M. Wt: 131.25 g/mol
InChI Key: RMGJCSHZTFKPNO-UHFFFAOYSA-M
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Description

Vinylmagnesium bromide, also known as bromoethenylmagnesium, is an organometallic compound with the chemical formula CH2=CHMgBr. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valued for its reactivity and versatility in various chemical reactions.

Mechanism of Action

Target of Action

Vinylmagnesium bromide, also known as Bromoethenylmagnesium, is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic synthesis . They are generally represented by the formula RMgX, where R is an alkyl or aryl group, and X is a halide .

Mode of Action

This compound, like other Grignard reagents, is highly reactive. It can react with a variety of electrophilic compounds, including carbonyl compounds, to form new carbon-carbon bonds . The carbon atom in the vinyl group of this compound is nucleophilic and can attack electrophilic carbon atoms in carbonyl compounds. This results in the formation of alcohols after the addition of water or another proton source .

Biochemical Pathways

The primary biochemical pathway involving this compound is the Grignard reaction . In this reaction, the this compound acts as a nucleophile, attacking the electrophilic carbon atom in a carbonyl compound. This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .

Pharmacokinetics

As a Grignard reagent, this compound is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents, including this compound, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds. This allows for the synthesis of a wide range of organic compounds . For example, it can be used in the synthesis of 2-vinylchroman-4-ones by the conjugate addition with chromones in the presence of a Lewis acid .

Action Environment

The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water . Therefore, it must be handled and stored under anhydrous and inert conditions . The reaction with this compound is typically carried out in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylmagnesium bromide is typically prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:

CH2=CHBr+MgCH2=CHMgBr\text{CH}_2=\text{CHBr} + \text{Mg} \rightarrow \text{CH}_2=\text{CHMgBr} CH2​=CHBr+Mg→CH2​=CHMgBr

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure the complete reaction of vinyl bromide with magnesium. The product is often supplied as a solution in THF or another suitable solvent to facilitate its handling and use in subsequent reactions.

Chemical Reactions Analysis

Types of Reactions: Vinylmagnesium bromide undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Halides, epoxides.

    Catalysts: Lewis acids such as zinc chloride or copper(I) iodide can be used to enhance the reactivity.

Major Products:

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkenes and Alkanes: Formed from coupling reactions.

Scientific Research Applications

Vinylmagnesium bromide has numerous applications in scientific research, including:

    Organic Synthesis: It is used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Medicinal Chemistry: It is used in the synthesis of biologically active molecules and drug intermediates.

    Industrial Chemistry: It is utilized in the large-scale production of chemicals and materials.

Comparison with Similar Compounds

Vinylmagnesium bromide can be compared with other similar compounds such as:

    Vinylmagnesium chloride (CH2=CHMgCl): Similar reactivity but different halogen.

    Allylmagnesium bromide (CH2=CHCH2MgBr): Contains an additional carbon atom in the alkyl chain.

    Ethynylmagnesium bromide (CH≡CMgBr): Contains a triple bond instead of a double bond.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

magnesium;ethene;bromide
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InChI

InChI=1S/C2H3.BrH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGJCSHZTFKPNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[CH-].[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883758
Record name Magnesium, bromoethenyl-
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Molecular Weight

131.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

12-17% tetrahydrofuran solution: Brown liquid with an ether-like odor; [Alfa Aesar MSDS]
Record name Vinylmagnesium bromide
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CAS No.

1826-67-1
Record name Magnesium, bromoethenyl-
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Record name Magnesium, bromoethenyl-
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Record name Magnesium, bromoethenyl-
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Record name Bromovinylmagnesium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylmagnesium bromide
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Q & A

Q1: How does Vinylmagnesium bromide react with ketones?

A1: this compound acts as a nucleophile, adding across the carbonyl group of ketones. This results in the formation of a new carbon-carbon bond, yielding tertiary alcohols. []

Q2: What factors influence the chemoselectivity of this compound additions to ketones?

A2: Competing reactions such as α-hydride elimination (reduction) and deprotonation (enolization) can impact chemoselectivity. Factors like temperature, solvent, and the presence of additives (e.g., CeCl3, ZnCl2) can significantly influence the reaction pathway. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C2H3BrMg, and its molecular weight is 131.26 g/mol. []

Q4: Can this compound be used to introduce a vinyl group to α,β-unsaturated ketones?

A4: Yes, in the presence of Methylcopper, this compound can participate in 1,4-addition reactions with α,β-unsaturated ketones, effectively introducing a vinyl group. []

Q5: Are there examples of this compound reacting with substrates other than ketones?

A5: Yes, this compound has been shown to react with:

  • Imines: Leading to the formation of vinylaminodiol derivatives, which serve as intermediates in the synthesis of amino sugars and other biologically relevant molecules. [, ]
  • Nitrosoarenes: Facilitating the synthesis of 2-(trimethylsilyl)indoles through a cyclization reaction. []
  • Nitroarenes: Undergoing conjugate addition, highlighting the reagent's versatility in reacting with different functional groups. []
  • Thioesters: Participating in a tandem acyl substitution/Michael addition sequence, providing a route to β-sulfanyl ketones. []

Q6: How does the choice of solvent affect this compound reactions?

A6: The nature of the solvent plays a crucial role in the reactivity and selectivity of this compound:

  • Deep Eutectic Solvents (DESs): Emerging as greener alternatives, enabling reactions under milder conditions with potential for kinetic activation. []
  • Water: While this compound is generally incompatible with protic solvents, research suggests controlled reactivity in specific scenarios, highlighting the importance of careful solvent selection. [, ]

Q7: Why are low temperatures often required for reactions involving this compound?

A7: this compound exhibits high reactivity due to the polar carbon-magnesium bond. Low temperatures help control the reaction rate and minimize undesired side reactions, such as those arising from its strong nucleophilic character. []

Q8: What role does copper play in reactions involving this compound?

A8: Copper(I) salts, often in catalytic amounts, can significantly alter the reactivity of this compound, favoring 1,4-addition to α,β-unsaturated ketones over the typical 1,2-addition. [, ]

Q9: How does the presence of Lewis acids impact the stereoselectivity of this compound additions?

A9: Lewis acids like LiBr, CeCl3, TiCl4, ZnBr2, and Et2AlCl can influence the facial selectivity in additions to cyclic ketones. The specific Lewis acid, substrate structure, and reaction conditions determine the diastereomeric outcome. []

Q10: Have computational methods been used to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been employed to understand the regioselectivity of this compound additions to specific substrates like γ-alkoxycyclobutenones, providing valuable insights into reaction mechanisms. []

Q11: How do structural modifications of the vinyl group influence the reactivity of this compound?

A11: Substituents on the vinyl group can significantly impact reactivity:

  • Electron-withdrawing groups: Decrease electron density, potentially altering reaction pathways and favoring alternative reactions like single electron transfer processes. []

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